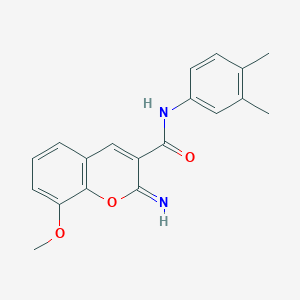

N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide

Description

Properties

Molecular Formula |

C19H18N2O3 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-2-imino-8-methoxychromene-3-carboxamide |

InChI |

InChI=1S/C19H18N2O3/c1-11-7-8-14(9-12(11)2)21-19(22)15-10-13-5-4-6-16(23-3)17(13)24-18(15)20/h4-10,20H,1-3H3,(H,21,22) |

InChI Key |

JFOXEQRZLOPUKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N)C |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation for Chromene Core Formation

The chromene backbone is typically constructed via Knoevenagel condensation between 8-methoxysalicylaldehyde and a cyanoacetamide derivative. This reaction proceeds under mild, eco-friendly conditions using aqueous sodium carbonate or bicarbonate at room temperature. The mechanism involves nucleophilic attack of the aldehyde carbonyl by the active methylene group of cyanoacetamide, followed by cyclization to form the 2-iminochromene structure.

Example Protocol :

Introduction of the Carboxamide Group

The carboxamide moiety is introduced via amide coupling between the chromene-3-carboxylic acid intermediate and 3,4-dimethylaniline. This step often employs coupling agents such as PyBOP or HATU in polar aprotic solvents.

Example Protocol :

- Reactants : Chromene-3-carboxylic acid (1.0 equiv), 3,4-dimethylaniline (1.2 equiv), PyBOP (1.5 equiv).

- Conditions : DMF, 0°C to room temperature, 12 hours.

- Yield : 60–75%.

Stepwise Synthesis with Optimization

Step 1: Esterification of Chromene-3-Carboxylic Acid

Ethyl 8-methoxy-2-imino-2H-chromene-3-carboxylate is synthesized via esterification of the carboxylic acid intermediate. This step ensures better solubility for subsequent reactions.

Reaction Conditions :

Step 2: Hydrolysis to Carboxylic Acid

The ester is hydrolyzed to the free acid using alkaline conditions:

Step 3: Amidation with 3,4-Dimethylaniline

The final amidation step couples the acid with 3,4-dimethylaniline. Purification via flash chromatography (hexane/ethyl acetate) isolates the product.

Alternative Methods and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, Knoevenagel condensation under microwave conditions (100°C, 20 minutes) achieves 88% yield in chromene derivatives.

Data Tables: Reaction Parameters and Outcomes

Challenges and Optimization Strategies

- Regioselectivity : The position of the methoxy group (C8) is critical. Starting with pre-substituted 8-methoxysalicylaldehyde ensures correct regiochemistry.

- Tautomerism Control : The 2-imino group may tautomerize to 2-oxo under acidic conditions. Neutral or slightly basic conditions stabilize the imino form.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) effectively removes unreacted aniline and coupling byproducts.

Scalability and Industrial Considerations

Industrial production prioritizes continuous flow synthesis to enhance efficiency. For example:

- Flow Reactor Parameters : 0.1 M reactant concentration, 50°C, residence time 30 minutes.

- Catalyst Recovery : Immobilized enzymes or reusable catalysts reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

-

Oxidation:

Reagents: Potassium permanganate, hydrogen peroxide

Conditions: Acidic or basic medium

Products: Oxidized derivatives of the chromene core

-

Reduction:

Reagents: Sodium borohydride, lithium aluminum hydride

Conditions: Room temperature or reflux

Products: Reduced derivatives of the carboxamide group

-

Substitution:

Reagents: Halogenating agents (e.g., bromine, chlorine)

Products: Halogenated derivatives of the chromene core

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product, ranging from room temperature to reflux conditions.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

-

Chemistry:

- Used as a building block for the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

-

Biology:

- Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

- Used in the study of enzyme inhibition and protein-ligand interactions.

-

Medicine:

- Explored for its potential therapeutic applications in treating various diseases.

- Studied for its pharmacokinetic and pharmacodynamic properties.

-

Industry:

- Utilized in the development of new materials with specific properties.

- Employed in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The chromene core and the carboxamide group play crucial roles in its binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Structural and Molecular Comparison

Key Comparative Insights

In contrast, chlorine (compound 15) and fluorine (compounds in ) are electron-withdrawing groups, which could reduce electron density and alter reactivity or binding interactions.

8-Position Functional Groups :

- Methoxy groups (target and compound 15) improve lipophilicity and membrane permeability compared to the hydroxy group in the 3-fluorophenyl analog (), which may enhance aqueous solubility but reduce passive diffusion .

Heterocyclic Modifications :

- The thiazole ring in the 3,4-difluorophenyl derivative () introduces nitrogen and sulfur atoms, enabling hydrogen bonding and metal coordination, which are absent in the target compound .

Biological Activity

N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O4, with a molecular weight of 342.35 g/mol. The compound features a chromene core with various functional groups that enhance its reactivity and biological activity.

Anticancer Properties

Several studies have investigated the anticancer potential of chromene derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 15.5 | |

| MCF-7 (Breast) | 12.0 | |

| A549 (Lung) | 20.3 |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Antioxidant Activity

This compound has also demonstrated antioxidant properties. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| N-(3,4-dimethylphenyl)-2-imino... | 78 | |

| Ascorbic Acid | 90 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in cancer cell proliferation and survival pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in cell signaling pathways.

- Receptor Binding : Interaction with specific receptors may modulate downstream signaling cascades that influence cell growth and apoptosis.

Case Studies

A notable study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in vivo using xenograft models. The results indicated a marked reduction in tumor size compared to control groups treated with vehicle alone.

Case Study Summary: Efficacy in Xenograft Models

| Treatment Group | Tumor Size Reduction (%) | Survival Rate (%) | Reference |

|---|---|---|---|

| Control | - | 30 | |

| N-(3,4-dimethyl...) | 55 | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.